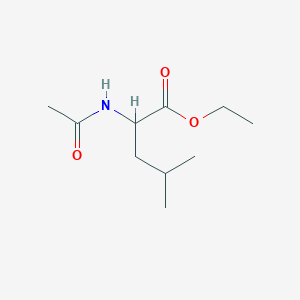![molecular formula C22H21NO4 B223963 N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interactions involved in the regulation of gene expression and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide inhibits the protein-protein interactions involved in the regulation of gene expression by binding to the c-Myc protein and preventing its interaction with Max. This disruption of the c-Myc/Max complex leads to the inhibition of the transcriptional activity of c-Myc, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been found to have significant biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce the levels of inflammatory cytokines in vitro, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide in lab experiments is its potency and specificity in inhibiting the protein-protein interactions involved in the regulation of gene expression. However, one of the limitations of using N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide, including the development of more potent and selective inhibitors of the c-Myc/Max complex, the investigation of the potential therapeutic applications of N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide in other diseases such as Alzheimer's disease and viral infections, and the exploration of the mechanisms underlying its anti-inflammatory effects.
In conclusion, N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its inhibition of the protein-protein interactions involved in the regulation of gene expression makes it a valuable tool in scientific research, and further studies are needed to explore its full potential in the field of medicine.
Synthesemethoden
The synthesis of N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,1'-biphenyl-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been found to inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is essential for the regulation of gene expression in cancer cells. Additionally, N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus in vitro.
Eigenschaften
Produktname |
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24) |
InChI-Schlüssel |
AZALVVLJPJSRFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223899.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

